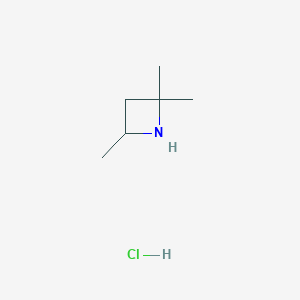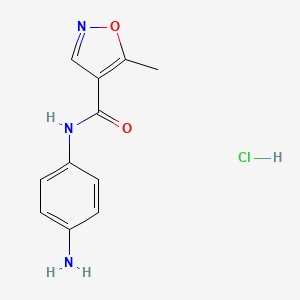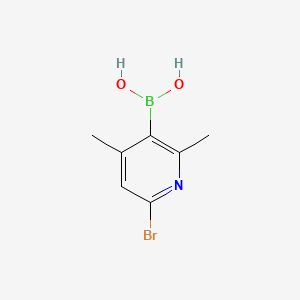
(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid” is an organic compound with the molecular formula C7H9BBrNO2 . It is a white to pale cream powder and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1=CC(Br)=NC(C)=C1B(O)O . This indicates that the molecule consists of a pyridine ring with bromine, boronic acid, and two methyl groups attached at different positions . Chemical Reactions Analysis
This compound is known to be involved in various chemical reactions. For instance, it has been used in iterative cross-coupling reactions for the synthesis of non-cytotoxic terpyridines . It has also been used in the Garlanding approach for the synthesis of phenyl-pyridyl scaffolds , and in cyanation for the synthesis of aromatic nitriles .Physical And Chemical Properties Analysis
This compound is a white to pale cream powder . It has a high purity, with an assay (HPLC) of ≥94.0% .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Bioactive Molecules
(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry for the synthesis of bioactive molecules. Its boronic acid group participates in Suzuki-Miyaura cross-coupling reactions, allowing for the construction of complex molecules that can serve as potential pharmaceuticals .
Material Science: Organic Electronic Materials
This compound’s electronic properties make it suitable for use in the development of organic electronic materials. Its pyridine ring can be incorporated into larger conjugated systems, which are essential for creating organic semiconductors with high charge mobility .
Agrochemical Research: Pesticide Development
The boronic acid moiety of this compound is instrumental in creating new agrochemicals. By modifying the pyridine scaffold, researchers can develop novel pesticides with specific action mechanisms against various agricultural pests .
Chemical Biology: Molecular Probes
In chemical biology, 6-Bromo-2,4-dimethylpyridine-3-boronic acid can be used to design molecular probes. These probes can bind selectively to biological targets, aiding in the study of biological processes at the molecular level .
Catalysis: Ligand Synthesis
The compound is also used in the synthesis of ligands for catalysis. The boronic acid group can coordinate to metals, forming part of a catalytic system that can accelerate chemical reactions, such as carbon-carbon bond formation .
Polymer Chemistry: Functional Polymers
It serves as a monomer in the synthesis of functional polymers. The boronic acid group can react with various diols to form boronate esters, leading to polymers with unique properties like self-healing or responsiveness to external stimuli .
Analytical Chemistry: Chromatography
The compound can be used to modify surfaces in chromatography, improving the separation of analytes. Its ability to interact with various molecules makes it useful for tailoring stationary phases in chromatographic systems .
Environmental Science: Sensor Development
Lastly, 6-Bromo-2,4-dimethylpyridine-3-boronic acid can be utilized in the development of sensors for environmental monitoring. The boronic acid moiety can form reversible covalent bonds with saccharides, enabling the detection of sugars and other analytes in environmental samples .
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
It’s worth noting that boronic acids are widely used in the suzuki-miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), which then forms a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which boronic acids are commonly used, is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, it can be inferred that (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid could potentially influence the synthesis of these compounds.
Result of Action
Given its potential use in the suzuki-miyaura cross-coupling reaction, it can be inferred that the compound could play a role in the formation of new carbon-carbon bonds, thereby influencing the synthesis of various organic compounds .
Action Environment
It’s known that the suzuki-miyaura cross-coupling reaction, in which boronic acids are used, can be influenced by various factors, including temperature, ph, and the presence of a suitable catalyst .
Propriétés
IUPAC Name |
(6-bromo-2,4-dimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXITYQLWOMIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1C)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660633 | |
| Record name | (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072944-23-0 | |
| Record name | B-(6-Bromo-2,4-dimethyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521964.png)
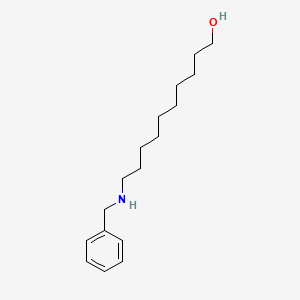

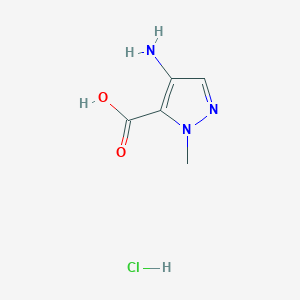
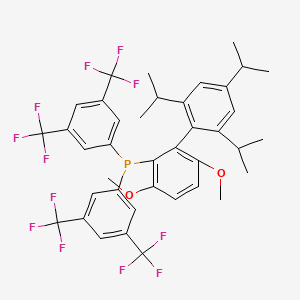
![8-Benzyl-2,8-diazaspiro[4.5]decane](/img/structure/B1521972.png)
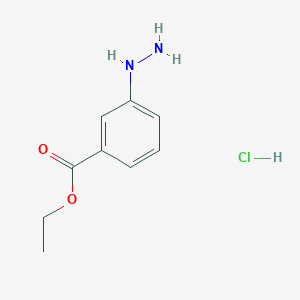

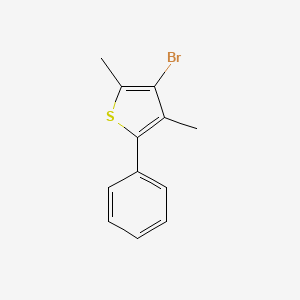
![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride](/img/structure/B1521980.png)


